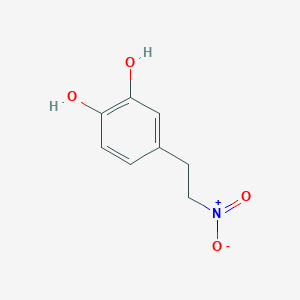
4-(2-Nitroethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of benzene, characterized by the presence of a nitroethyl group and two hydroxyl groups on the benzene ring. This compound is primarily used in laboratory research and has various applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethyl)benzene-1,2-diol typically involves the nitration of ethylbenzene followed by hydroxylation. One common method includes the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitroethylbenzene is then subjected to hydroxylation using a suitable oxidizing agent to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitroethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(2-Aminoethyl)benzene-1,2-diol.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
4-(2-Nitroethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Nitroethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Nitrovinyl)benzene-1,2-diol: Similar structure but with a vinyl group instead of an ethyl group.
4-(2-Aminoethyl)benzene-1,2-diol: Formed by the reduction of the nitro group in 4-(2-Nitroethyl)benzene-1,2-diol.
Uniqueness
This compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
4-(2-nitroethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,10-11H,3-4H2 |
Clé InChI |
IMTNZDJNWVGNNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



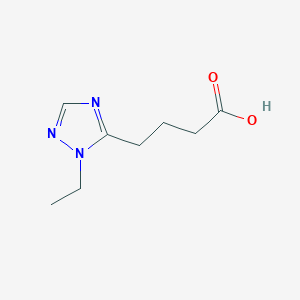
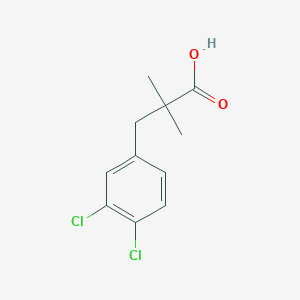

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
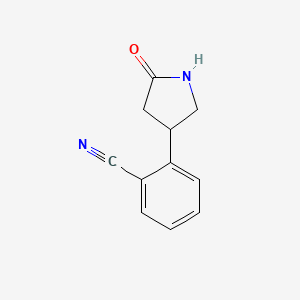
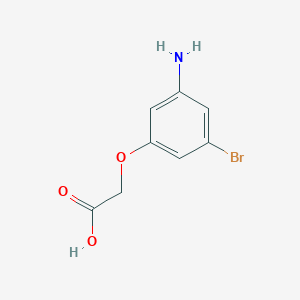
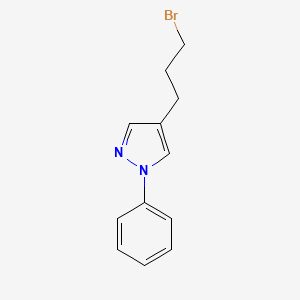
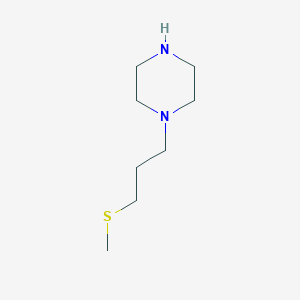

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
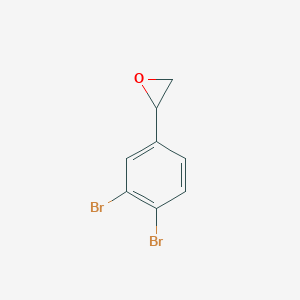
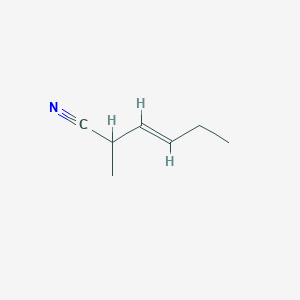
![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
